tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Description
IUPAC Nomenclature and Molecular Formula
The compound tert-butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate follows systematic IUPAC nomenclature rules. The parent structure is a bicyclo[3.3.1]nonane system, where:
- 3-oxa denotes an oxygen atom replacing a carbon at position 3.
- 7-aza indicates a nitrogen atom at position 7.
- 9-amino specifies an amino group (–NH₂) at position 9.
- 7-carboxylate refers to a tert-butoxycarbonyl (Boc) group esterified to the nitrogen at position 7.
The molecular formula is C₁₂H₂₂N₂O₃ , with a molecular weight of 242.32 g/mol .
Table 1: Molecular Identity
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₂₂N₂O₃ |
| Molecular Weight | 242.32 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CC2COCC(C1)C2N |
Bicyclo[3.3.1]nonane Framework Analysis
The bicyclo[3.3.1]nonane skeleton consists of two fused cyclohexane rings sharing three bridging carbons, forming a norbornane-like structure . Key features include:
- Bridgehead Positions : Atoms at positions 3 and 7 are bridgeheads, with nitrogen at position 7 and oxygen at position 3 .
- Conformational Rigidity : The bicyclic system restricts rotational freedom, influencing stereoelectronic properties. The chair-boat conformation is stabilized by intramolecular hydrogen bonding between the amino group and ether oxygen .
Table 3: Bicyclo[3.3.1]nonane Structural Parameters
| Parameter | Value |
|---|---|
| Ring System | Bicyclo[3.3.1]nonane |
| Bridging Atoms | 3 (oxygen), 7 (nitrogen) |
| Bond Angles at Bridge | ~109.5° (sp³ hybridization) |
Functional Group Composition: Carboxylate, Amino, and Ether Moieties
The compound integrates three functional groups:
- tert-Butoxycarbonyl (Boc) Group :
- Amino Group (–NH₂) :
- Ether (–O–) :
Table 4: Functional Group Interactions
| Functional Group | Role | Reactivity/Properties |
|---|---|---|
| Boc Group | Amine protection | Acid-labile, stable to bases |
| Amino Group | Nucleophilic site | Forms salts with acids |
| Ether | Structural rigidity | Participates in hydrogen bonding |
The interplay of these groups dictates the compound’s behavior in synthetic applications, such as peptide coupling or heterocyclic synthesis. For instance, the Boc group can be removed under acidic conditions (e.g., HCl/dioxane), exposing the secondary amine for further functionalization .
Properties
IUPAC Name |
tert-butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-4-8-6-16-7-9(5-14)10(8)13/h8-10H,4-7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBPHULJRAEWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC(C1)C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251015-74-3 | |
| Record name | tert-butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bicyclic Core Formation
The bicyclic azabicyclo[3.3.1]nonane scaffold is commonly constructed by condensation of suitable dialdehydes or keto-acids with amines, followed by cyclization under acidic or basic conditions.
Introduction of the Amino Group
The amino group at the 9-position can be introduced by:
Protection with tert-Butyl Carbamate (Boc Group)
The amino group is protected as a tert-butyl carbamate to enhance stability and facilitate further synthetic transformations.
- This is typically achieved by reacting the free amine with tert-butyl chloroformate in the presence of a base such as triethylamine under an inert atmosphere (e.g., nitrogen) to prevent side reactions.
- The reaction is carried out in organic solvents like dichloromethane or tetrahydrofuran at controlled temperatures.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Bicyclic core formation | Acetonedicarboxylic acid, glutaraldehyde, amine; pH control; 0 °C to room temperature; argon atmosphere | Stirring 12 h; pH adjustment for decarboxylation |
| Amino group introduction | NaBH4, NiCl2 catalyst; MeOH solvent; -20 to -10 °C | Portionwise addition of NaBH4; inert atmosphere |
| Boc protection | tert-Butyl chloroformate, triethylamine; inert atmosphere; organic solvent; room temperature | Reaction under nitrogen; purification by crystallization or chromatography |
Purification and Yield
- After each step, purification is typically achieved by extraction, drying (Na2SO4 or K2CO3), filtration, and concentration under reduced pressure.
- Final purification is commonly performed by silica gel chromatography using hexanes/ethyl acetate mixtures or by recrystallization.
- Reported yields for bicyclic intermediates and protected amines range from 60% to 75% depending on the scale and exact conditions.
Analytical Data and Characterization
| Parameter | Data |
|---|---|
| Molecular formula | C12H22N2O3 |
| Molecular weight | Approx. 242.31 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CC2COCC(C1)C2N |
| InChIKey | QYBPHULJRAEWEO-UHFFFAOYSA-N |
| Mass spectrometry (m/z) | [M+H]+ = 243.17; [M+Na]+ = 265.15 |
| Predicted collision cross section (CCS, Ų) | ~156 - 164 depending on adduct |
These data confirm the structure and purity of the compound after synthesis.
Research Findings and Optimization Notes
- The use of low temperatures (-20 to -10 °C) during reduction prevents over-reduction and side reactions, improving selectivity for the amino derivative.
- Inert atmosphere conditions during Boc protection reduce carbamate hydrolysis and side reactions, increasing yield and purity.
- pH control during bicyclic core formation is critical to drive decarboxylation and cyclization steps efficiently.
- Continuous flow reactors and automated systems can be employed in industrial settings to scale up synthesis while maintaining high purity and yield.
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Bicyclic core formation | Acetonedicarboxylic acid, glutaraldehyde, amine; pH control; 0 °C to rt; argon | ~70 | pH adjustment crucial for decarboxylation |
| 2 | Amino group introduction | NaBH4, NiCl2; MeOH; -20 to -10 °C; inert atmosphere | 65-75 | Portionwise NaBH4 addition for selectivity |
| 3 | Boc protection of amino group | tert-Butyl chloroformate, triethylamine; inert atmosphere; rt | 70-80 | Nitrogen atmosphere prevents side reactions |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
This compound is primarily investigated for its role as a pharmacophore in drug development, particularly in the synthesis of novel therapeutic agents. Its bicyclic structure provides a framework that can be modified to enhance biological activity or reduce toxicity. Research has shown that derivatives of this compound exhibit promising activity against certain biological targets, making it a candidate for further exploration in drug discovery programs .
1.2 Neuropharmacology
Studies suggest that the compound may have applications in neuropharmacology, particularly in the development of drugs targeting neurological disorders. The structural features of tert-butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate allow for interactions with neurotransmitter systems, which could lead to advancements in treatments for conditions such as depression or anxiety .
Synthetic Chemistry
2.1 Intermediate in Synthesis
This compound serves as an important synthetic intermediate in the preparation of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for chemists looking to construct intricate molecular architectures .
2.2 Catalysis
The compound's unique structure may also play a role in catalytic processes, particularly in asymmetric synthesis where enantioselectivity is crucial. Researchers are exploring its potential as a catalyst or catalyst precursor in reactions that require chiral environments .
Material Science
3.1 Polymer Chemistry
In material science, this compound can be used as a building block for polymers with specific properties, such as increased thermal stability or improved mechanical strength. Its incorporation into polymer matrices could lead to the development of advanced materials suitable for various industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Chemical Identity :
- CAS : 1251015-74-3
- Molecular Formula : C₁₂H₂₂N₂O₃
- Molecular Weight : 242.32 g/mol
- Structure: A bicyclo[3.3.1]nonane scaffold with a 3-oxa (oxygen) bridge, a 7-aza (nitrogen) group protected by a tert-butyloxycarbonyl (Boc) group, and an amino (-NH₂) substituent at position 9 .
Key Features :
- The Boc group enhances stability and solubility in organic solvents, making the compound suitable for peptide coupling and medicinal chemistry applications.
- The amino group at position 9 provides nucleophilicity, enabling reactions such as acylation or alkylation .
Comparison with Similar Compounds
tert-Butyl 9-Hydroxy-3-Oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
- CAS : 1147557-68-3
- Molecular Formula: C₁₂H₂₁NO₄
- Molecular Weight : 243.30 g/mol
- Differences: Substituent: Hydroxyl (-OH) at position 9 instead of amino (-NH₂). Reactivity: The hydroxyl group reduces nucleophilicity, limiting its utility in reactions requiring amine participation (e.g., amide bond formation). Applications: Primarily serves as an intermediate for synthesizing derivatives via oxidation or protection strategies .
tert-Butyl 7-Benzyl-9-Oxa-3,7-Diazabicyclo[3.3.1]nonane-3-carboxylate
- CAS : 335620-98-9
- Molecular Formula : C₁₈H₂₆N₂O₃
- Molecular Weight : 318.42 g/mol
- Differences: Substituents: Benzyl group on the 7-aza nitrogen and an additional nitrogen at position 3. Utility: The diazabicyclo structure may improve metal coordination, relevant in catalysis or metalloenzyme inhibition .
tert-Butyl 3-Oxa-7,9-Diazabicyclo[3.3.1]nonane-7-carboxylate
- CAS : 23953-00-6
- Molecular Formula : C₁₁H₁₈N₂O₃ (estimated)
- Differences: Structure: Contains two nitrogens (7,9-positions) and one oxygen (3-position). Basicity: The diaza system increases basicity compared to the mono-aza target compound, altering pH-dependent solubility and reactivity .
7-tert-Butyl 1-Methyl 9,9-Difluoro-3-Oxa-7-azabicyclo[3.3.1]nonane-1,7-dicarboxylate
- Molecular Formula: C₁₄H₂₁F₂NO₅
- Molecular Weight : 321.32 g/mol
- Differences: Substituents: Difluoro groups at position 9 and a methyl ester at position 1. Applications: The ester group offers a site for hydrolysis, enabling prodrug strategies .
Structural and Functional Analysis
Substituent Impact on Reactivity
| Compound | Position 9 Group | Key Reactivity |
|---|---|---|
| Target (9-Amino) | -NH₂ | Nucleophilic (amide formation, alkylation) |
| 9-Hydroxy analog | -OH | Oxidative derivatization (e.g., ketones) |
| 7-Benzyl-3,7-diaza | -N-Benzyl | Lipophilicity-enhanced metal coordination |
Physicochemical Properties
| Compound | LogP (Estimated) | Water Solubility |
|---|---|---|
| Target (9-Amino) | 1.2 | Low |
| 9-Hydroxy analog | 0.8 | Moderate |
| 7-Benzyl-3,7-diaza | 2.5 | Very Low |
Biological Activity
tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CAS No. 1251015-74-3) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 242.31 g/mol
- SMILES Notation : CC(C)(C)OC(=O)N1CC2COCC(C1)C2N
- InChIKey : QYBPHULJRAEWEO-UHFFFAOYSA-N
Biological Activity
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in critical pathways such as cancer progression and inflammation.
Research indicates that this compound may act as an inhibitor of Class I PI3-kinase enzymes, which are crucial in mediating cellular processes such as growth, proliferation, and survival. Inhibition of these enzymes can lead to anti-tumor effects by preventing uncontrolled cellular proliferation associated with malignancies .
Case Study 1: Anti-Tumor Activity
A study highlighted the potential of similar compounds in inhibiting Class I PI3K-a and -β isoforms, suggesting that this compound may exhibit comparable anti-tumor properties . The study demonstrated that compounds with similar structures effectively reduced tumor growth in preclinical models.
Case Study 2: Inflammatory Diseases
Another area of interest is the compound's potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The inhibition of PI3K signaling pathways may provide therapeutic benefits by modulating inflammatory responses .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| tert-butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane | 1251015-74-3 | Potential anti-tumor and anti-inflammatory |
| tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane | 1250991-27-5 | Similar PI3K inhibition properties |
| (7-exo)-tert-butyl 7-amino-3-oxa-9-azabicyclo | 1820966-00-4 | Investigated for anti-cancer effects |
Q & A
Q. What are the key synthetic steps for preparing tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate, and how can reaction conditions be optimized?
The synthesis involves a multi-step process:
- Step 1 : Formation of the bicyclic framework via cyclization reactions, often using reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) under controlled temperatures (40–60°C) to minimize side reactions .
- Step 2 : Introduction of the tert-butoxycarbonyl (Boc) protecting group to stabilize the amine functionality during subsequent reactions .
- Optimization : Yield improvements (typically 60–75%) can be achieved by adjusting solvent polarity (e.g., dichloromethane vs. THF), reaction time (12–24 hr), and stoichiometric ratios of reagents (1:1.2 for amine:Boc anhydride). Column chromatography (silica gel, ethyl acetate/hexane) is critical for purification .
Q. What spectroscopic methods are most effective for confirming the molecular structure of this compound?
Q. How should this compound be stored to ensure stability during experimental workflows?
- Store at 2–8°C in airtight, amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group.
- Avoid exposure to strong acids/bases, which can deprotect the amine .
Advanced Research Questions
Q. What crystallographic techniques are used to resolve stereochemical ambiguities in derivatives of this compound?
- Single-Crystal X-ray Diffraction (SC-XRD) : SHELX software (SHELXL/SHELXS) is employed for structure refinement. For example, the (1R,5S) stereochemistry was confirmed via SC-XRD, revealing chair and envelope conformations in the bicyclic core .
- Twinned Data Refinement : SHELXL handles high-resolution or twinned data, critical for resolving overlapping electron density in chiral centers .
Q. How can researchers address contradictions in stereochemical outcomes during derivatization?
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H (hexane/isopropanol mobile phase).
- Computational Modeling : Density Functional Theory (DFT) predicts energy barriers for stereochemical pathways. For instance, MD simulations (AMBER) can model transition states during ring-closing metathesis .
Q. What mechanistic insights govern the compound’s reactivity in nucleophilic substitutions?
- The 7-azabicyclo framework directs regioselectivity. For example:
- Amino Group Reactivity : The primary amine (-NH) undergoes acylation with benzyl chloroformate (Cbz protection) at 0°C in THF, yielding tert-butyl 7-{[(benzyloxy)carbonyl]amino}-3-azabicyclo derivatives .
- Boc Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v, 2 hr) selectively removes the tert-butyl group without disrupting the bicyclic core .
Q. How does the compound’s conformation influence its biological interactions?
- The envelope-chair hybrid conformation (observed via SC-XRD) enhances binding to biological targets like adenosine receptors.
- Molecular Docking : AutoDock Vina simulations show hydrogen bonding between the 9-amino group and ATP-binding pockets (binding affinity: −8.2 kcal/mol) .
Data Contradiction Analysis
Q. Discrepancies in reported melting points (MPs) across studies: How to resolve?
- DSC Analysis : Differential Scanning Calorimetry (heating rate: 10°C/min) can verify MPs. For example, conflicting reports (MP 112–115°C vs. 118–120°C) may arise from polymorphic forms.
- Recrystallization Solvent Screening : Compare MPs after recrystallization from ethanol vs. acetonitrile to identify stable polymorphs .
Q. Conflicting yields in Boc-deprotection reactions: What factors contribute?
- Acid Sensitivity : Overexposure to TFA (>4 hr) degrades the bicyclic core, reducing yield. Monitor reaction progress via TLC (R 0.3 in 10% MeOH/CHCl).
- Alternative Reagents : HCl/dioxane (4M, 2 hr) provides comparable deprotection efficiency (85% yield) with fewer side reactions .
Applications in Drug Development
Q. How is this compound utilized as a building block in protease inhibitor design?
- The bicyclic core mimics peptide β-strands, enabling inhibition of HIV-1 protease.
- Case Study : Coupling with hydroxamic acid (via EDC/HOBt) produces inhibitors with IC = 12 nM .
Methodological Recommendations
| Technique | Application | Reference |
|---|---|---|
| Chiral HPLC | Enantiomer separation | |
| SC-XRD with SHELX | Stereochemical resolution | |
| DFT/MD Simulations | Predicting reaction pathways | |
| Trifluoroacetic Acid | Boc deprotection |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
